Alvelestat

Descripción general

Descripción

Alvelestat is an orally bioavailable, selective, and reversible inhibitor of human neutrophil elastase (NE), with potential anti-inflammatory activity . Upon administration, this compound binds to and inhibits the activity of human NE. This inhibits NE-mediated inflammatory responses, which may prevent lung inflammation and injury, and may improve lung function associated with NE-induced respiratory diseases . NE, a serine protease released by neutrophils during inflammation, is upregulated in a number of respiratory diseases .

Molecular Structure Analysis

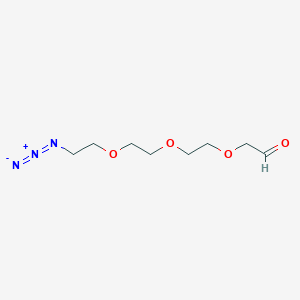

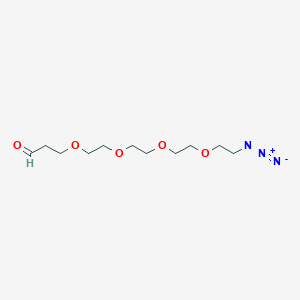

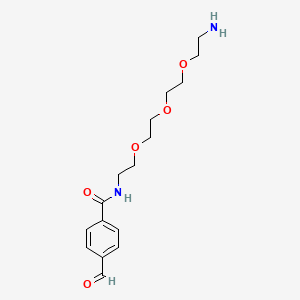

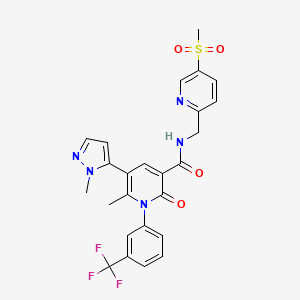

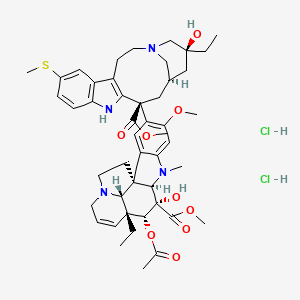

The molecular formula of this compound is C25H22F3N5O4S . The IUPAC name is 6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide . The molecular weight is 545.5 g/mol .

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad pulmonar asociada a la deficiencia de alfa-1 antitripsina (AATD-LD)

Alvelestat se está investigando para el tratamiento de AATD-LD . AATD es una condición genética rara que resulta en una deficiencia de alfa-1 antitripsina, una proteína que protege los pulmones contra el daño ambiental y contra el ataque de la elastasa de neutrófilos, una enzima clave que el cuerpo libera durante la inflamación . This compound actúa para inhibir la enzima elastasa de neutrófilos y tiene el potencial de ayudar a proteger a las personas con AATD al frenar el daño pulmonar progresivo .

Mejora de la aislamiento y trasplante de islotes porcinos

This compound se ha utilizado en la preservación del páncreas para mejorar el rendimiento y la función de los islotes porcinos . Se ha informado que los inhibidores de la elastasa de neutrófilos (NE), como el this compound, podrían contribuir a la mejora del aislamiento y trasplante de islotes . Después del trasplante de islotes en estreptozotocina

Mecanismo De Acción

Target of Action

Alvelestat, also known as AZD9668, is primarily designed to inhibit neutrophil elastase (NE) . NE is a key enzyme involved in the destruction of lung tissue . It is released by the body during inflammation and plays a significant role in conditions such as Alpha-1 Antitrypsin Deficiency (AATD) .

Mode of Action

This compound acts by inhibiting the neutrophil elastase enzyme . This inhibition helps to protect the lungs from damage, particularly in individuals with AATD . By slowing the activity of NE, this compound can potentially slow the progressive lung damage associated with this condition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the inflammatory response in the lungs. In AATD, there is a deficiency of alpha-1 antitrypsin, a protein that protects the lungs against environmental damage and against attack by NE . Without this protein, or with defective proteins, inflammation can lead to acute and long-term effects, including irreversible destruction of the lungs’ supportive elastic tissues . This compound’s inhibition of NE can help to mitigate these effects .

Pharmacokinetics

It is known that this compound is administered orally . The dosage can be escalated over time, starting at 60mg twice daily and potentially increasing to 240mg twice daily .

Result of Action

The primary molecular effect of this compound is the inhibition of NE activity . This results in a reduction of plasma desmosine levels over time, an indicator of elastin breakdown . On a cellular level, this can lead to a decrease in inflammation and a slowing of lung tissue destruction .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of inflammation in the lungs can increase the release of NE, potentially enhancing the need for and effectiveness of this compound . Additionally, the progression of conditions like AATD can be influenced by factors such as smoking and exposure to other lung irritants . Therefore, the action of this compound may be more significant in environments with these risk factors present.

Safety and Hazards

Direcciones Futuras

Alvelestat has received U.S. Orphan Drug Designation for the treatment of AATD-LD and Fast Track Designation from the FDA . Two Phase 2 trials of this compound in severe AATD-LD have been completed, ASTRAEUS (NCT03636347) and ATALANTa (NCT03679598) . Based on these data, Mereo is completing preparatory work for a pivotal Phase 3 study evaluating this compound (240 mg) compared to placebo . If successful, this is expected to support submissions for full regulatory approval in the US .

Propiedades

IUPAC Name |

6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F3N5O4S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28/h4-12,14H,13H2,1-3H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQZWEGMKJBHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F3N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233875 | |

| Record name | Alvelestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848141-11-7 | |

| Record name | Alvelestat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848141117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvelestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11863 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alvelestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVELESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5629322X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: How does Alvelestat interact with its target and what are its downstream effects?

A1: this compound acts as a selective inhibitor of neutrophil elastase (NE) [, , , , , , , , ]. NE is an enzyme released by neutrophils that plays a crucial role in inflammation and tissue remodeling. By inhibiting NE, this compound aims to reduce inflammation and prevent tissue damage [, , ]. This mechanism is particularly relevant in conditions like Bronchiolitis Obliterans Syndrome (BOS) [, ], Alpha-1 Antitrypsin Deficiency (AATD) [, , , , , , ], and acute lung injury/acute respiratory distress syndrome (ALI/ARDS) [], where excessive NE activity contributes to disease progression.

Q2: Can you elaborate on the role of this compound in treating BOS and the scientific evidence supporting its potential?

A2: BOS following hematopoietic cell transplantation often involves airway neutrophilia [, ]. This influx of neutrophils leads to increased NE activity, which is believed to contribute to inflammation and lung tissue damage, ultimately worsening BOS. this compound, by inhibiting NE, aims to interrupt this damaging cycle. A Phase 1 study at the National Cancer Institute (NCT02669251) investigated this compound in BOS patients [, ]. The study demonstrated that this compound was well-tolerated and showed signs of stabilizing the disease in some patients [, ]. This research suggests that further exploration of this compound as a potential treatment for BOS, particularly at earlier disease stages and with longer treatment durations, is warranted.

Q3: How does this compound impact islet transplantation and what research supports its use in this context?

A3: During pancreas procurement, preservation, and islet isolation for transplantation, cellular and non-cellular components are damaged, leading to the activation of neutrophils []. This process can significantly impair islet survival and graft function. A study investigating the effects of this compound on porcine islet isolation and transplantation found that preserving pancreases with this compound significantly improved islet yield and function post-transplantation in a diabetic mouse model []. These findings suggest that this compound could be a promising strategy for enhancing islet transplantation outcomes.

Q4: What is the role of neutrophil extracellular traps (NETs) in acute lung injury, and how does this compound target this process?

A4: NETs, released by neutrophils, are involved in the pathogenesis of acid aspiration-induced ALI/ARDS []. They contribute to tissue damage and systemic inflammation, exacerbating lung injury. Research shows that this compound, through its NE inhibitory activity, significantly attenuates the severity of ARDS in a mouse model of acid aspiration []. These findings suggest that targeting NETs through this compound could be a potential therapeutic strategy for managing ALI/ARDS.

Q5: What is known about the structure of this compound?

A5: While the provided abstracts do not detail this compound's specific molecular formula, weight, or spectroscopic data, they consistently identify it as a selective inhibitor of NE [, , , , , , , , ]. It's worth noting that detailed structural information is often proprietary and may not be fully disclosed in research abstracts.

Q6: Have there been any studies examining the relationship between this compound's structure and its activity?

A6: The provided abstracts do not delve into specific structure-activity relationship (SAR) studies for this compound. SAR studies are crucial for understanding how modifications to a compound's structure affect its activity, potency, and selectivity, ultimately guiding drug development and optimization.

Q7: What are the known biomarkers used in conjunction with this compound treatment, and how do they assist in monitoring its efficacy?

A7: Studies exploring this compound's efficacy have utilized various biomarkers to assess treatment response and disease progression. In the context of BOS, researchers focused on markers of NE activity and inflammation in blood and sputum samples []. Additionally, lung function tests, including FEV1 measurements, were employed to monitor disease stability and potential improvement [].

In AATD studies, desmosine, a marker of elastin breakdown, served as a key biomarker [, , ]. Reductions in desmosine levels following this compound treatment were investigated for their correlation with clinical outcomes, such as changes in quality of life measured by the St. George's Respiratory Questionnaire (SGRQ) [, , ]. These studies highlighted the potential of desmosine as a valuable biomarker for assessing this compound's efficacy in AATD.Q8: What is the current understanding of this compound's pharmacokinetic properties?

A8: While the abstracts offer limited details on this compound's comprehensive pharmacokinetic profile, a Phase 1 study indicated that this compound exhibited linear dose-dependent pharmacokinetics []. This suggests that drug exposure increases proportionally with dose, a desirable characteristic for predictable drug behavior in the body.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

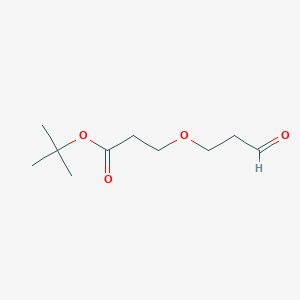

![2(1H)-Pyridinone, 4-[(5-fluoro-2-pyridinyl)methoxy]-1-(2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-7-yl)-](/img/structure/B605276.png)

![Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,4(9),5,7,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-octadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B605280.png)